Reactive red 24:1

Description

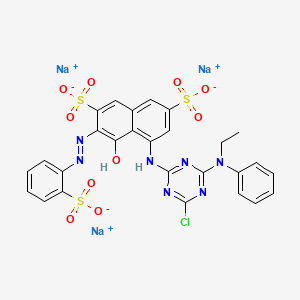

The exact mass of the compound 2,7-Naphthalenedisulfonic acid, 5-((4-chloro-6-(ethylphenylamino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((2-sulfophenyl)azo)-, trisodium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

72829-25-5 |

|---|---|

Formule moléculaire |

C27H19ClN7Na3O10S3 |

Poids moléculaire |

802.1 g/mol |

Nom IUPAC |

trisodium;5-[[4-chloro-6-(N-ethylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C27H22ClN7O10S3.3Na/c1-2-35(16-8-4-3-5-9-16)27-31-25(28)30-26(32-27)29-19-14-17(46(37,38)39)12-15-13-21(48(43,44)45)23(24(36)22(15)19)34-33-18-10-6-7-11-20(18)47(40,41)42;;;/h3-14,36H,2H2,1H3,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,29,30,31,32);;;/q;3*+1/p-3 |

Clé InChI |

QJCOOZSSWORRPC-UHFFFAOYSA-K |

SMILES canonique |

CCN(C1=CC=CC=C1)C2=NC(=NC(=N2)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=CC=CC=C5S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+] |

Autres numéros CAS |

72829-25-5 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of C.I. Reactive Red 24:1

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Reactive Red 24:1, also known by its Colour Index name C.I. 18208:1 and CAS number 72829-25-5, is a synthetically produced organic dye belonging to the single azo class of compounds.[1][2] Primarily utilized in the textile industry for dyeing cellulosic fibers such as cotton, viscose, silk, and wool, it provides a blu-ray red shade.[1][2] Its reactive nature allows it to form covalent bonds with the fibers, resulting in excellent wash fastness. This technical guide provides a comprehensive overview of the known chemical properties of this compound, presenting quantitative data, outlining relevant experimental protocols, and visualizing its chemical structure.

Chemical and Physical Properties

This compound is a red powder that is soluble in water.[3][4] There is some variation in the reported molecular formula and weight across different suppliers and databases. However, the most frequently cited chemical formula is C₂₇H₁₉ClN₇Na₃O₁₀S₃, with a corresponding molecular weight of 802.10 g/mol .[1][2][5][6][7]

Quantitative Data Summary

| Property | Value | Source(s) |

| CI Name | This compound | [1][2][5] |

| CI Number | 18208:1 | [1][5][7] |

| CAS Number | 72829-25-5 | [1][2][7] |

| Molecular Formula | C₂₇H₁₉ClN₇Na₃O₁₀S₃ | [1][2][6][7] |

| Molecular Weight | 802.10 g/mol | [1][2][5][6][7] |

| Appearance | Red Powder | [4][8] |

| UV-Vis Absorption Maxima (in water) | 512 nm, 536 nm | [9] |

| Water Solubility (20 °C) | 60 g/L | [3][4] |

| Water Solubility (50 °C) | 100 g/L | [3][4] |

| Chemical Class | Single Azo | [1][2][5] |

Spectroscopic Properties

UV-Visible Spectroscopy: Studies on the aggregation behavior of this compound in aqueous solutions have reported two main absorption peaks at 512 nm and 536 nm.[9] The relative intensities of these peaks can change with concentration, indicating the formation of dimers and higher aggregates in solution.[9]

Experimental Protocols

Detailed experimental protocols for the synthesis and quality control of this compound are proprietary to the manufacturers. However, several analytical methods have been published for the detection and quantification of this and other reactive dyes in various matrices.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

A common method for assessing the purity of reactive dyes is reversed-phase high-performance liquid chromatography (RP-HPLC).

Methodology:

-

Mobile Phase Preparation: A typical mobile phase consists of a gradient mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

-

Standard Solution Preparation: A standard solution of this compound of known concentration is prepared in the mobile phase or a suitable solvent.

-

Sample Preparation: The sample of this compound is accurately weighed and dissolved in the mobile phase to a known concentration.

-

Chromatographic Conditions:

-

Column: A C18 stationary phase column is commonly used.

-

Detection: A UV-Vis detector is set to one of the absorption maxima of the dye (e.g., 512 nm or 536 nm).

-

Flow Rate and Temperature: These parameters are optimized to achieve good separation of the main dye peak from any impurities.

-

-

Analysis: The chromatogram of the sample is compared to that of the standard to determine the purity, typically expressed as the area percentage of the main peak.

Extraction from Textile Fibers for Identification

For forensic or quality control purposes, reactive dyes may need to be extracted from dyed fabrics.

Methodology:

-

Sample Preparation: A small piece of the dyed fabric is cut into smaller pieces.

-

Extraction: The fabric is treated with a suitable solvent or a sequence of solvents to break the covalent bond between the dye and the fiber or to extract any unfixed dye. Common extraction methods include:

-

Analysis: The resulting extract can then be analyzed by techniques such as HPLC or mass spectrometry to identify the dye.[11]

Chemical Structure and Reactivity

This compound is a monochlorotriazine (MCT) reactive dye.[7] The reactive group is the dichlorotriazinyl moiety, which reacts with the nucleophilic hydroxyl groups of cellulose fibers under alkaline conditions to form a stable covalent ether linkage.

Caption: Generalized structure of this compound.

The manufacturing process involves the condensation of 2,4,6-trichloro-1,3,5-triazine with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid, followed by diazotization of 2-aminobenzenesulfonic acid and coupling with the condensation product. The final step is a reaction with N-ethylbenzenamine and salting-out.[1][2]

As this compound is designed for industrial dyeing applications, there is no known involvement in biological signaling pathways relevant to drug development. Its toxicological properties have not been thoroughly investigated, and it may cause an allergic skin reaction.[8]

Applications in Research

Beyond its primary use in the textile industry, this compound has been employed in research contexts, including:

-

Adsorption Studies: Investigating the efficacy of various materials, such as single-walled carbon nanotubes and modified biochar, for the removal of this dye from aqueous solutions.[4][12]

-

Decolorization and Degradation Studies: Examining methods for the breakdown of the dye in wastewater, such as through electron beam irradiation and aeration.

-

Analytical Method Development: Serving as a model compound for the development of new analytical techniques for the detection of reactive dyes in environmental and food samples.[10]

Conclusion

C.I. This compound is a well-characterized azo dye with significant industrial importance. Its chemical properties, particularly its reactivity with cellulosic fibers and its distinct spectroscopic signature, are central to its application. While detailed protocols for its synthesis are proprietary, a range of analytical methods exist for its detection and quantification. For researchers, this dye can serve as a relevant model compound for studies in environmental remediation, analytical chemistry, and material science. It is important to note the lack of extensive toxicological data and its potential as a skin sensitizer.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. researchgate.net [researchgate.net]

- 4. The enhancement of reactive red 24 adsorption from aqueous solution using agricultural waste-derived biochar modified with ZnO nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09974K [pubs.rsc.org]

- 5. Mechanism of Bonding Reactive Dyes with Copolymer (chloromethyl)oxirane-1H-imidazole cationised Cellulose - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ir-spectra.com [ir-spectra.com]

- 7. researchgate.net [researchgate.net]

- 8. style.p.lodz.pl [style.p.lodz.pl]

- 9. Systematically Exploring Molecular Aggregation and Its Impact on Surface Tension and Viscosity in High Concentration Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CorSol® 3524 Solvent Red 24 | Fineland Chem [finelandchem.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Molecular structure and weight of C.I. Reactive Red 24:1.

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Reactive Red 24:1 is a synthetic monoazo dye characterized by its reactive group, which allows it to form covalent bonds with substrates. Primarily used in the textile industry for dyeing cellulosic fibers, its potential biological activities and toxicological profile are of increasing interest to the scientific community. This document provides a technical overview of its molecular structure, weight, and known biological interactions based on available scientific literature. It is important to note that, at present, research on C.I. This compound is limited, particularly concerning its applications in drug development and its effects on specific cellular signaling pathways.

Molecular Structure and Properties

C.I. This compound is a complex aromatic molecule. Its chemical identity and physical properties are summarized below.

| Property | Value | Reference |

| C.I. Name | This compound | |

| C.I. Number | 18208:1 | |

| CAS Number | 72829-25-5 | |

| Molecular Formula | C27H19ClN7Na3O10S3 | |

| Molecular Weight | 802.10 g/mol | |

| Chemical Class | Monoazo Dye |

Toxicological Data

The toxicological profile of C.I. This compound has been evaluated in a limited number of in vitro studies. The primary focus of this research has been on its cytotoxic effects on human cell lines.

| Cell Line | Assay | Endpoint | Result | Reference |

| Human Keratinocytes (HaCaT) | Cytotoxicity | IC50 | 155 µg/ml | [1] |

| Human Keratinocytes (HaCaT) | Cytotoxicity | IC20 | 28 µg/ml | [1] |

These findings indicate that C.I. This compound can induce cytotoxic effects in human skin cells. The IC50 value represents the concentration at which 50% of the cell population is inhibited, while the IC20 value indicates the concentration causing a 20% inhibition.

Experimental Protocols

The following is a generalized methodology for assessing the in vitro cytotoxicity of C.I. This compound based on published studies.

Objective: To determine the cytotoxic potential of C.I. This compound on a human cell line.

Materials:

-

Human keratinocyte cell line (e.g., HaCaT)

-

Appropriate cell culture medium and supplements

-

C.I. This compound

-

Sterile, tissue culture-treated plates (e.g., 96-well)

-

Assay for cell viability (e.g., protein content measurement, MTT assay)

-

Plate reader

Procedure:

-

Cell Culture: Human keratinocyte cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable growth medium.

-

Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Preparation of Dye Solutions: A stock solution of C.I. This compound is prepared in a suitable solvent and serially diluted to obtain a range of test concentrations.

-

Cell Treatment: The culture medium is replaced with a medium containing the various concentrations of C.I. This compound. Control wells should contain the medium with the solvent used for the dye.

-

Incubation: The treated cells are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: After incubation, cell viability is assessed using a standard method. For instance, if using a protein content assay, the cells are lysed, and the total protein content is measured, which is proportional to the number of viable cells.

-

Data Analysis: The results are expressed as a percentage of the control. The IC50 and IC20 values are calculated from the dose-response curve.

Logical Workflow for Cytotoxicity Assessment

The following diagram illustrates the general workflow for assessing the in vitro cytotoxicity of a compound like C.I. This compound.

References

CAS Registry Number for Reactive Red 24:1.

An In-depth Technical Guide to C.I. Reactive Red 24:1

This technical guide provides a comprehensive overview of C.I. This compound, a monoazo reactive dye. The information is tailored for researchers, scientists, and professionals in drug development who may utilize dyes for various analytical and experimental purposes. This document covers its chemical identity, properties, synthesis, and relevant experimental protocols.

Chemical Identifier

It is important to distinguish this compound from Reactive Red 24, which has a different CAS Registry Number (70210-20-7) and a slightly different chemical structure.[3][4]

Physicochemical and Technical Data

The properties of C.I. This compound are summarized below. These properties are crucial for understanding its behavior in various applications, from dyeing processes to analytical studies.

Table 1: Chemical and Physical Properties of C.I. This compound

| Property | Value | Reference |

| Molecular Formula | C₂₇H₁₉ClN₇Na₃O₁₀S₃ | [1] |

| Molecular Weight | 802.10 g/mol | [1] |

| Appearance | Blu-ray red powder | [1] |

| Synonyms | Cibacron Red P-B, Basacid Red 495, Cibacron Red P-BN | [1] |

Table 2: Fastness Properties on Cellulose

| Property | Rating | Reference |

| Light Fastness | 3-4 | [1] |

| Oxygen Bleaching | 4-5 | [1] |

| Perspiration Fastness | 4-5 | [1] |

| Soaping (Fading) | 4-5 | [1] |

| Soaping (Stain) | 4-5 | [1] |

Experimental Protocols & Methodologies

This section details the manufacturing process and key experimental procedures involving this compound.

General Manufacturing Method

The synthesis of C.I. This compound is a multi-step process involving condensation and coupling reactions.[1]

Protocol:

-

First Condensation: 2,4,6-Trichloro-1,3,5-triazine is condensed with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid.

-

Diazotization: 2-Aminobenzenesulfonic acid is diazotized.

-

Coupling: The diazotized 2-Aminobenzenesulfonic acid is coupled with the condensation product from step 1.

-

Second Condensation: The product from the coupling reaction is then condensed with N-ethylbenzenamine.

-

Isolation: The final product is isolated via salting-out.

Caption: General Synthesis Workflow for C.I. This compound.

Adsorption for Dye Separation

This compound can be removed from aqueous solutions through adsorption onto single-walled carbon nanotubes (SWCNTs), a process driven by electrostatic interactions.[5] This is relevant for wastewater treatment and purification protocols.

Protocol:

-

Preparation: Prepare an aqueous solution of this compound.

-

Adsorption: Introduce SWCNTs to the dye solution.

-

Interaction: Allow time for the dye molecules to adsorb onto the surface of the SWCNTs.

-

Separation: Separate the SWCNTs (now with adsorbed dye) from the solution, resulting in the removal of the residual dye.

Caption: Adsorption of this compound onto SWCNTs.

Investigation of Molecular Aggregation

The aggregation behavior of this compound in high-concentration aqueous solutions can be studied to understand its impact on solution properties like surface tension and viscosity.[6]

Protocol:

-

Sample Preparation: Prepare a series of desalted this compound solutions in ultra-pure water at varying high concentrations (e.g., 1 mmol/L to 100 mmol/L).[6]

-

UV-Vis Spectroscopy: Measure the UV-Vis absorption spectra for each concentration. Use cuvettes with short path lengths to ensure absorbance values are within the detection limit.[6]

-

Analysis: Analyze the spectral shifts to investigate the formation of molecular aggregates. For this compound, two main peaks are observed at 512 nm and 536 nm, with the longer wavelength peak decreasing slightly as concentration increases, indicating relatively weaker aggregation compared to other dyes.[6]

-

Property Measurement: Measure the surface tension and viscosity of the solutions to correlate with the observed aggregation behavior.[6]

Caption: Workflow for Investigating Molecular Aggregation.

Applications

C.I. This compound is primarily used as a textile dye for cellulosic fibers.[7] Its reactive nature allows it to form covalent bonds with functional groups on fibers like cotton and viscose, leading to good wash fastness.[7][8]

Beyond textiles, reactive dyes serve as important tools in biological research.[4][9] While specific pathways involving this compound are not detailed in the literature, its properties make it potentially useful for:

-

Observing and analyzing cellular structures.[9]

-

Tracking biomolecules.[9]

-

Use as a fluorescent dye or chemical stain in analytical chemistry.[5][9]

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. C.I. REACTIVE RED 24 (CAS No. 72829-25-5) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 3. Reactive Red 24 | C26H17ClN7Na3O10S3 | CID 160059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Reactive Red 24 | 70210-20-7 [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. CN104277493A - Reactive red dye with high washing fastness and rubbing fastness and preparation method of reactive red dye - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medchemexpress.com [medchemexpress.com]

Manufacturing methods of Reactive Red 24:1 dye.

An In-depth Technical Guide to the Manufacturing of C.I. Reactive Red 24:1

This technical guide provides a comprehensive overview of the manufacturing process for C.I. This compound (CAS No. 72829-25-5), a monoazo reactive dye. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

C.I. This compound is a water-soluble anionic dye belonging to the single azo class.[1] It is primarily used for dyeing cellulosic fibers such as cotton and viscose. The dye forms a covalent bond with the fiber, ensuring high wash fastness.[2] Its chemical structure features a triazine ring, which acts as the reactive group, linking the chromophore to the fiber. The molecular formula is C₂₇H₁₉ClN₇Na₃O₁₀S₃, with a molecular weight of 802.10 g/mol .[1][3]

Synthesis Pathway Overview

The manufacturing of this compound is a multi-step process involving condensation, diazotization, and coupling reactions.[1] The synthesis starts with three primary precursor molecules: 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride), 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid), and 2-Aminobenzenesulfonic acid. The final step involves a second condensation with N-ethylbenzenamine.[1]

The overall logical workflow for the synthesis is depicted below.

Caption: Logical workflow for the synthesis of this compound.

Detailed Manufacturing Process

The synthesis is typically carried out in an aqueous medium and involves careful control of temperature and pH at each stage to ensure high yield and purity.

Step 1: First Condensation (Formation of Intermediate 1)

The process begins with the condensation of cyanuric chloride and H-acid. The high reactivity of the chlorine atoms on the triazine ring allows for sequential substitution. The first substitution is carried out at a low temperature to ensure mono-substitution.

-

Reactants: 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride), 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid).

-

Reaction: The amino group of H-acid nucleophilically attacks one of the carbon atoms of the cyanuric chloride ring, displacing a chlorine atom.

-

Conditions: The reaction is typically performed in an ice-water bath at a temperature of 0-5°C. The pH is maintained in the neutral to slightly acidic range to facilitate the reaction.

Step 2: Diazotization of 2-Aminobenzenesulfonic Acid

In parallel, 2-Aminobenzenesulfonic acid is diazotized to form its corresponding diazonium salt. This is a standard procedure for preparing azo dyes.

-

Reactants: 2-Aminobenzenesulfonic acid, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl).

-

Reaction: The primary aromatic amine reacts with nitrous acid (formed in situ from NaNO₂ and HCl) to yield a diazonium salt.

-

Conditions: This reaction is highly exothermic and temperature-sensitive. It is conducted at low temperatures, typically around 0°C, to prevent the decomposition of the unstable diazonium salt.[4]

Step 3: Coupling Reaction (Formation of Intermediate 2)

The diazonium salt prepared in Step 2 is then coupled with the Intermediate 1 from Step 1. This reaction forms the characteristic azo bond (-N=N-) of the dye.

-

Reactants: Diazonium salt of 2-Aminobenzenesulfonic acid, Intermediate 1.

-

Reaction: The diazonium salt acts as an electrophile and attacks the electron-rich H-acid moiety of Intermediate 1.

-

Conditions: The coupling reaction is generally carried out at a low temperature (around 10-15°C) and a neutral pH of approximately 7.0.[4]

Step 4: Second Condensation (Formation of Final Dye)

The final chromophoric structure is assembled through a second condensation reaction, where the second chlorine atom on the triazine ring is substituted by N-ethylbenzenamine.

-

Reactants: Intermediate 2, N-ethylbenzenamine.

-

Reaction: The amino group of N-ethylbenzenamine displaces a second chlorine atom from the triazine ring of Intermediate 2.

-

Conditions: This step requires a higher temperature than the first condensation to overcome the reduced reactivity of the dichlorotriazine intermediate.

Step 5: Product Isolation

The synthesized dye is isolated from the reaction mixture.

-

Method: The dye is precipitated from the solution by adding an electrolyte, a process known as "salting-out".[1][4] Common salts used include sodium chloride.

-

Post-Processing: The precipitated dye is then collected by filtration, dried, and crushed to obtain the final product in powder form.[4]

The overall chemical synthesis pathway is illustrated in the diagram below.

Caption: Chemical synthesis pathway of C.I. This compound.

Quantitative Data and Process Parameters

While specific quantitative data for the production of this compound is proprietary, data from related reactive dye syntheses can provide valuable insights into typical process parameters. The following table summarizes conditions derived from analogous processes described in patents and technical literature.

| Parameter | Value | Stage of Process | Source / Analogy |

| Diazotization | |||

| Reaction Temperature | 0 - 5 °C | Diazotization | [4] |

| Reaction Time | 1.5 hours | Diazotization | [4] |

| Coupling | |||

| Reaction Temperature | 10 - 12 °C | Coupling | [4] |

| Reaction Time | 3.5 hours | Coupling | [4] |

| pH | 7.0 | Coupling | [4] |

| Isolation | |||

| Salting Out Agent | Refined Salt (e.g., NaCl) | Product Isolation | [4] |

| Agent Volume | 5-25% of reaction liquid | Product Isolation | [4] |

Experimental Protocols

The following protocols are generalized procedures based on the known chemistry of reactive dye synthesis.[1][4] Actual industrial processes may vary.

Protocol 1: Preparation of Intermediate 1

-

Prepare a slurry of cyanuric chloride in an ice-water mixture in a reaction vessel equipped with a stirrer and temperature probe.

-

Separately, dissolve H-acid in water, adjusting the pH to neutral with a mild base (e.g., sodium carbonate) to ensure solubility.

-

Slowly add the H-acid solution to the cyanuric chloride slurry while maintaining the temperature between 0-5°C.

-

Monitor the reaction by a suitable method (e.g., HPLC) until completion of the mono-condensation. The resulting solution contains Intermediate 1.

Protocol 2: Diazotization and Coupling

-

In a separate vessel, dissolve 2-Aminobenzenesulfonic acid in water with hydrochloric acid.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a concentrated solution of sodium nitrite dropwise, keeping the temperature below 5°C. Stir for approximately 1.5 hours.

-

Add the freshly prepared diazonium salt solution to the vessel containing Intermediate 1.

-

Maintain the temperature at approximately 10-12°C and adjust the pH to 7.0 using a base like sodium carbonate.

-

Allow the coupling reaction to proceed for several hours until the diazonium salt is consumed. The product is Intermediate 2.

Protocol 3: Final Condensation and Isolation

-

To the solution containing Intermediate 2, add N-ethylbenzenamine.

-

Raise the temperature of the reaction mixture to facilitate the second condensation reaction. The exact temperature will depend on the desired reaction rate.

-

After the reaction is complete, initiate the salting-out process by adding sodium chloride until the dye precipitates.

-

Stir the mixture to allow for complete precipitation.

-

Filter the solid dye product from the solution.

-

Wash the filter cake with a brine solution to remove impurities.

-

Dry the product in a suitable industrial dryer to obtain the final powdered C.I. This compound.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Reactive Dyes - Dura Colour Industries Ahmedabad [duracolour.com]

- 3. Mechanism of Bonding Reactive Dyes with Copolymer (chloromethyl)oxirane-1H-imidazole cationised Cellulose - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN102146061B - Red reactive dye compound, preparation method of red reactive dye compound and dye containing red reactive dye compound - Google Patents [patents.google.com]

Reactive Red 24:1 - An In-depth Technical Guide on its Solubility in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of C.I. Reactive Red 24:1 (CAS: 70210-20-7, 12238-00-5; Molecular Formula: C26H17ClN7Na3O10S3), a widely used monochlorotriazine azo dye. Understanding the solubility of this compound in different solvents is critical for its application in research and various industrial processes, including textiles and potentially as a biological stain.

Core Properties of this compound

This compound is a red powder that is known to be a water-soluble dye, a characteristic imparted by the presence of multiple sulfonate groups in its molecular structure.[1][2] These anionic groups enhance its hydrophilicity, making it particularly suitable for aqueous dyeing processes.

Quantitative Solubility Data

The solubility of this compound has been reported in aqueous solutions, though values can vary depending on the specific form of the dye and the measurement conditions. Data on its solubility in common organic solvents is less prevalent in publicly available literature.

| Solvent | Temperature | Solubility |

| Water | Not Specified | >300 g/L[3] |

| Water | 20 °C | 220.6 g/L[4][5] |

| Water | 20 °C | 60 g/L[4] |

| Water | 50 °C | 100 g/L[4] |

| Ethanol | Not Specified | Data not available |

| Methanol | Not Specified | Data not available |

| Dimethyl Sulfoxide (DMSO) | Not Specified | May be soluble[6] |

Note: The conflicting values for water solubility may be due to differences in the purity of the dye, the presence of additives, or the specific experimental methodology used. For many reactive dyes, their solubility can be influenced by factors such as pH and the presence of electrolytes.

Experimental Protocols for Solubility Determination

A standardized method for determining the application solubility of water-soluble dyes is outlined in ISO 105-Z07. While this method is designed to assess solubility under specific application conditions rather than absolute solubility, its principles can be adapted for a general quantitative determination. A common and accurate method for determining the solubility of a colored compound like this compound involves spectrophotometry.

General Protocol for Quantitative Solubility Determination via Spectrophotometry

This protocol describes a general method to determine the solubility of this compound in a given solvent.

1. Preparation of a Standard Stock Solution and Calibration Curve:

- Accurately weigh a small amount of high-purity this compound and dissolve it in the chosen solvent to create a stock solution of known concentration.

- Perform a series of dilutions of the stock solution to prepare several standard solutions of decreasing concentrations.

- Using a UV-Vis spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

- Plot a calibration curve of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.

2. Preparation of a Saturated Solution:

- Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask).

- Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated. A magnetic stirrer or a shaker bath can be used for this purpose.

3. Separation and Dilution:

- After the equilibration period, allow the undissolved solid to settle.

- Carefully extract a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting, or by filtration using a syringe filter compatible with the solvent.

- Accurately dilute the saturated supernatant with the same solvent to a concentration that falls within the linear range of the previously established calibration curve.

4. Spectrophotometric Measurement and Calculation:

- Measure the absorbance of the diluted solution at the λmax.

- Using the equation of the line from the calibration curve, calculate the concentration of the diluted solution.

- Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in the solvent at the specified temperature.

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a dye like this compound.

Caption: Experimental workflow for determining dye solubility via spectrophotometry.

Concluding Remarks

This technical guide summarizes the available information on the solubility of this compound. While quantitative data for aqueous solutions is available, there is a notable lack of specific solubility data in common organic solvents like ethanol, methanol, and DMSO in the reviewed literature. The provided experimental protocol offers a robust framework for researchers to determine these values in their own laboratory settings. For professionals in drug development, while this dye is not a pharmaceutical, understanding its solubility characteristics can be relevant if it is considered for use as a staining agent or in other auxiliary applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Reactive Dyes Are Commonly Used In Three Primary Colors: 3BS Red (C.I. Reactive Red 195) - Product News - News - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]

- 3. cncolorchem.com [cncolorchem.com]

- 4. Reactive Red 24 [chembk.com]

- 5. Reactive Red 24|lookchem [lookchem.com]

- 6. 活性红24:1 | this compound | CAS 72829-25-5 | Fluorescent Dye | 美国InvivoChem [invivochem.cn]

Reactive Red 24: A Technical Health and Safety Compendium

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Reactive Red 24 is a synthetic azo dye used in the textile industry.[1] Based on available Safety Data Sheets (SDS), the primary identified hazard is skin sensitization, with the potential to cause allergic skin reactions.[2][3] However, there is a significant lack of publicly available quantitative data for acute toxicity, genotoxicity, carcinogenicity, and environmental toxicity. This guide provides a structured overview of the known information and highlights critical data gaps.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 70210-20-7 | [3] |

| Molecular Formula | C26H17ClN7Na3O10S3 | [3] |

| Molecular Weight | 788.1 g/mol | [3] |

| Appearance | Red powder | [4] |

| Solubility | Soluble in water | [4] |

Toxicological Data

A comprehensive toxicological profile for Reactive Red 24 is not available. The following tables summarize the existing data, which is largely qualitative.

Human Health Effects

| Endpoint | Finding | Quantitative Data |

| Acute Toxicity (Oral) | No data available | No data available |

| Acute Toxicity (Dermal) | No data available | No data available |

| Acute Toxicity (Inhalation) | No data available | No data available |

| Skin Corrosion/Irritation | May cause skin irritation | No data available |

| Serious Eye Damage/Irritation | May cause eye irritation | No data available |

| Respiratory Sensitization | Repeat exposure to high dust concentrations of some reactive dyes may cause respiratory hypersensitivity.[5] Reactive dyes as a class have been identified as potential respiratory sensitizers causing occupational asthma.[6] | No specific data available for Reactive Red 24 |

| Skin Sensitization | May cause an allergic skin reaction.[2][3] | No data available (e.g., EC3, NOEL) |

| Germ Cell Mutagenicity | No data available | No data available |

| Carcinogenicity | No data available | No data available |

| Reproductive Toxicity | No data available | No data available |

| STOT-Single Exposure | No data available | No data available |

| STOT-Repeated Exposure | No data available | No data available |

| Aspiration Hazard | No data available | No data available |

Ecotoxicological Data

| Endpoint | Finding | Quantitative Data |

| Toxicity to Fish | No data available | No data available |

| Toxicity to Daphnia | No data available | No data available |

| Toxicity to Algae | No data available | No data available |

| Persistence and Degradability | No data available | No data available |

| Bioaccumulative Potential | No data available | No data available |

Experimental Protocols

As specific experimental data for Reactive Red 24 is largely unavailable, this section provides a generalized protocol for a key toxicological endpoint: the in vitro Skin Sensitization: Direct Peptide Reactivity Assay (DPRA) , as per OECD Guideline 442C. This is a hypothetical application to illustrate the methodology.

Objective: To determine the potential of a substance to induce skin sensitization by measuring its reactivity with synthetic peptides containing cysteine and lysine.

Materials:

-

Test substance (Reactive Red 24)

-

Cysteine-containing peptide (Ac-RFAACAA-COOH)

-

Lysine-containing peptide (Ac-RFAAKAA-COOH)

-

Acetonitrile (ACN)

-

Ammonium acetate buffer

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Solutions: Prepare stock solutions of the cysteine and lysine peptides in the appropriate buffer. Prepare a stock solution of Reactive Red 24 in a suitable solvent (e.g., acetonitrile).

-

Incubation: Mix the test substance solution with each peptide solution in a 1:10 (peptide to substance) molar ratio for the cysteine peptide and a 1:50 ratio for the lysine peptide. Incubate the mixtures for 24 hours at 25°C.

-

Analysis: Following incubation, analyze the samples by HPLC to determine the percentage of remaining (unreacted) peptide.

-

Data Interpretation: Calculate the peptide depletion percentage for both cysteine and lysine. Based on the mean depletion, classify the substance into one of four reactivity classes: no to minimal reactivity, low reactivity, moderate reactivity, or high reactivity.

Visualizations

As there is no specific data on signaling pathways for Reactive Red 24, the following diagrams illustrate a generic experimental workflow and a logical framework for hazard assessment.

References

- 1. CAS 70210-20-7: Reactive Red 24 | CymitQuimica [cymitquimica.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Reactive Red 24 | C26H17ClN7Na3O10S3 | CID 160059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Reactive Red 24 | 70210-20-7 [chemicalbook.com]

- 5. spaceint.com [spaceint.com]

- 6. Occupational respiratory allergy to reactive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactive Red 24:1 as a Fluorescent Dye in Research: An Assessment of Current Knowledge

A comprehensive review of scientific literature reveals a significant gap in the application and characterization of Reactive Red 24:1 as a fluorescent dye for research purposes. While categorized as a fluorescent dye by some commercial suppliers, there is a notable absence of published data on its photophysical properties, its use in cellular imaging, or its interaction with biological signaling pathways. Consequently, the creation of an in-depth technical guide with quantitative data, detailed experimental protocols, and signaling pathway diagrams, as requested, is not feasible at this time.

This document outlines the currently available information on this compound, primarily from the context of its industrial use, and discusses the necessary parameters that would be required to validate its use as a fluorescent probe in a research setting.

Chemical and Industrial Profile of this compound

This compound is a monochlorotriazine reactive dye, a class of dyes known for their ability to form covalent bonds with substrates like cellulose. This property makes them highly effective and durable for textile dyeing.

| Property | Data |

| C.I. Name | This compound |

| Molecular Formula | C₂₇H₁₉ClN₇Na₃O₁₀S₃ |

| Molecular Weight | 802.10 g/mol |

| CAS Number | 72829-25-5 |

| Primary Application | Textile Dyeing (Cotton, Viscose) |

The Uncharted Territory: this compound in a Research Context

Despite its classification as a "fluorescent dye," there is no peer-reviewed scientific literature that substantiates this claim in a biological research context. The essential data required to utilize a compound as a fluorescent probe is currently unavailable for this compound.

Lack of Quantitative Photophysical Data

For a dye to be effectively used in fluorescence-based research, a thorough characterization of its photophysical properties is paramount. This data allows researchers to select appropriate excitation sources, emission filters, and to quantify the fluorescent signal. For this compound, the following critical data points are missing from the scientific literature:

-

Excitation and Emission Maxima (λ_ex / λ_em): The specific wavelengths at which the dye absorbs and emits light most efficiently.

-

Molar Absorptivity (ε): A measure of how strongly the dye absorbs light at a given wavelength.

-

Fluorescence Quantum Yield (Φ_f): The efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.

-

Photostability and Photobleaching Rate: The dye's resistance to degradation upon exposure to excitation light.

Without this fundamental information, it is impossible to design and execute reliable fluorescence experiments.

Absence of Experimental Protocols for Biological Applications

The utility of a fluorescent dye in research is defined by well-documented and reproducible experimental protocols. For this compound, there are no published methods for its application in a laboratory setting for biological imaging or assays. Key missing protocols include:

-

Cell Staining Procedures: Optimal dye concentration, incubation time, and buffer conditions for staining live or fixed cells.

-

Cellular Uptake and Localization: Information on if and how the dye enters cells and where it accumulates (e.g., cytoplasm, nucleus, specific organelles).

-

Toxicity and Perturbation: Assessment of the dye's cytotoxic effects and whether it perturbs normal cellular functions.

No Documented Interaction with Signaling Pathways

A significant application of fluorescent probes is the study of cellular signaling pathways. This often involves dyes that change their fluorescent properties in response to specific cellular events or molecules. There is currently no research linking this compound to any biological signaling pathways or demonstrating its utility as a reporter for cellular processes.

Challenges in Repurposing Industrial Dyes for Research

The lack of data for this compound highlights a broader challenge in repurposing industrial dyes for biological research. While many industrial dyes exhibit fluorescence, they are often not optimized for the specific demands of cellular imaging. Common limitations include:

-

Poor Cell Permeability: Many textile dyes are designed to be highly water-soluble and may not efficiently cross the lipid membranes of cells.

-

High Cytotoxicity: The chemical structures of industrial dyes are not selected for biocompatibility and can be toxic to living cells.[1]

-

Non-specific Binding: Reactive dyes, by their nature, are designed to form covalent bonds. In a cellular environment, this can lead to non-specific labeling of numerous proteins and other biomolecules, creating high background signals and making it difficult to target specific structures.

-

Unpredictable Photophysical Properties in Biological Environments: The fluorescence of a dye can be highly sensitive to its local environment (e.g., pH, polarity). The properties of an industrial dye in an aqueous solution may not be predictive of its behavior within the complex and heterogeneous environment of a cell.

Future Directions

To establish this compound as a viable fluorescent dye for research, a systematic investigation into its properties and applications would be necessary. This would involve:

-

Comprehensive Photophysical Characterization: Determining its excitation and emission spectra, quantum yield, and photostability in various solvents and biological buffers.

-

In Vitro Cellular Studies: Assessing its cytotoxicity, cellular uptake mechanisms, and subcellular localization in different cell lines.

-

Development of Staining Protocols: Optimizing conditions for live and fixed cell imaging.

-

Target Identification and Specificity: Investigating its binding partners within the cell and exploring its potential as a targeted probe.

Until such studies are conducted and published, the use of this compound as a fluorescent dye in research remains speculative. Researchers, scientists, and drug development professionals are advised to rely on well-characterized and validated fluorescent probes for their experimental needs.

References

An In-depth Technical Guide on the Mechanism of Action for Reactive Red Dyes as Multifunctional Agents

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reactive Red 24 is a synthetic azo dye belonging to the family of reactive dyes, characterized by their ability to form covalent bonds with substrates.[1] While extensively used in the textile industry, a growing body of evidence suggests that certain reactive dyes possess significant biological activities, positioning them as intriguing molecules for biomedical research and drug discovery. This guide elucidates the mechanism of action of reactive red dyes as multifunctional agents, focusing on their roles as purinergic receptor antagonists and enzyme inhibitors.

Core Mechanisms of Action

The multifunctional nature of reactive red dyes in biological systems stems from their ability to interact with specific protein targets, primarily purinergic receptors and ecto-nucleotidases.

Antagonism of Purinergic P2Y Receptors

Purinergic P2Y receptors are a family of G protein-coupled receptors (GPCRs) activated by extracellular nucleotides such as ATP and ADP. They play crucial roles in a multitude of physiological processes, including platelet aggregation, neurotransmission, and inflammation.

Reactive Red 2 has been identified as a potent and selective antagonist of the P2Y purinoceptor subtype.[2] This antagonism is competitive, meaning the dye competes with the natural ligands (e.g., ADP) for the same binding site on the receptor. By blocking the receptor, Reactive Red 2 can inhibit downstream signaling cascades.

Inhibition of Ecto-Nucleotidases

Ecto-nucleotidases are cell surface enzymes that hydrolyze extracellular nucleotides. For instance, ecto-ATPase (an ecto-nucleoside triphosphate diphosphohydrolase) breaks down ATP to ADP and subsequently to AMP. These enzymes are critical for regulating the concentration of purinergic signaling molecules in the extracellular space.

Reactive Red 2 has been shown to be a potent inhibitor of ecto-nucleotidase activity.[2] By inhibiting these enzymes, the dye can prolong the presence of extracellular ATP and other nucleotides, thereby modulating purinergic signaling.

Quantitative Data

The following table summarizes the key quantitative data for the biological activity of Reactive Red 2, a close analog of Reactive Red 24.

| Parameter | Value | Target | Tissue/System | Reference |

| Kd (Antagonist) | 0.028 µM | P2Y-purinoceptor | Guinea-pig taenia coli | [2] |

| pA2 | 7.55 | P2Y-purinoceptor | Guinea-pig taenia coli | [2] |

| Kd (Antagonist) | 0.42 µM | P2X-purinoceptor | Rat vas deferens | [2] |

| IC50 | 3.9 ± 0.6 µM | Ecto-nucleotidase | Rat vas deferens | [2] |

| IC50 | 3.9 ± 2.3 µM | Ecto-nucleotidase | Guinea-pig taenia coli | [2] |

Signaling Pathways and Logical Relationships

P2Y Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of Gq-coupled P2Y receptors, which are antagonized by reactive red dyes.

Caption: P2Y Receptor Signaling Pathway Antagonized by Reactive Red 24.

Dual Mechanism of Action

The diagram below illustrates the dual mechanism of action of Reactive Red 24, targeting both P2Y receptors and ecto-nucleotidases.

Caption: Dual inhibitory action of Reactive Red 24 on purinergic signaling.

Experimental Protocols

Determination of P2Y Receptor Antagonist Potency (pA2/Kd)

This protocol describes a functional assay to determine the antagonist potency of Reactive Red 24 on P2Y receptors by measuring its ability to inhibit agonist-induced responses, such as smooth muscle relaxation or contraction.

Materials:

-

Isolated tissue preparation (e.g., guinea-pig taenia coli or rat vas deferens)

-

Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2

-

Isotonic transducer and data acquisition system

-

P2Y receptor agonist (e.g., adenosine 5'-O-(2-thiodiphosphate), ADPβS)

-

Reactive Red 24

-

Other necessary reagents (e.g., carbachol for pre-contraction of taenia coli)

Procedure:

-

Tissue Preparation: Mount the isolated tissue in the organ bath under a resting tension. Allow the tissue to equilibrate for at least 60 minutes, with regular washes.

-

Control Agonist Concentration-Response Curve:

-

For taenia coli, pre-contract the tissue with a submaximal concentration of carbachol.

-

Generate a cumulative concentration-response curve for the P2Y agonist (e.g., ADPβS) to determine the EC50 value.

-

Wash the tissue extensively to return to baseline.

-

-

Incubation with Antagonist:

-

Incubate the tissue with a known concentration of Reactive Red 24 for a predetermined period (e.g., 30 minutes).

-

-

Agonist Concentration-Response Curve in the Presence of Antagonist:

-

In the continued presence of Reactive Red 24, generate a second cumulative concentration-response curve for the P2Y agonist.

-

-

Repeat with Different Antagonist Concentrations:

-

Repeat steps 3 and 4 with at least two other concentrations of Reactive Red 24.

-

-

Data Analysis (Schild Analysis):

-

Calculate the dose ratio (DR) for each antagonist concentration (DR = EC50 in the presence of antagonist / EC50 in the absence of antagonist).

-

Plot log(DR-1) against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]).

-

The x-intercept of the linear regression of this plot gives the pA2 value. The dissociation constant (Kd) can be calculated from the pA2 value (pA2 = -log(Kd)).[3][4]

-

Experimental Workflow for Schild Analysis

Caption: Workflow for determining pA2 value using Schild analysis.

Determination of Ecto-Nucleotidase Inhibitory Potency (IC50)

This protocol describes an assay to determine the IC50 value of Reactive Red 24 for the inhibition of ecto-nucleotidase activity by measuring the degradation of a substrate like ATP.

Materials:

-

Tissue homogenate or cell suspension expressing ecto-nucleotidase

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Substrate (e.g., ATP)

-

Reactive Red 24 at various concentrations

-

Method for detecting substrate degradation or product formation (e.g., HPLC for nucleotide analysis or a colorimetric assay for inorganic phosphate like the Malachite Green assay)[5][6]

-

Microplate reader (if using a colorimetric assay)

Procedure:

-

Enzyme Preparation: Prepare the tissue homogenate or cell suspension in the assay buffer.

-

Reaction Setup:

-

In a microplate or reaction tubes, add the assay buffer.

-

Add different concentrations of Reactive Red 24 to the wells/tubes.

-

Include a control group with no inhibitor (100% enzyme activity) and a blank group with no enzyme.

-

-

Pre-incubation: Pre-incubate the enzyme preparation with Reactive Red 24 for a short period (e.g., 10-15 minutes) at 37°C.

-

Initiate Reaction: Add the substrate (e.g., ATP) to all wells/tubes to start the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a fixed time (e.g., 30 minutes).

-

Terminate Reaction and Detection:

-

HPLC Method: Stop the reaction by adding a quenching solution (e.g., perchloric acid). Analyze the supernatant by HPLC to quantify the remaining ATP and the formed ADP and AMP.

-

Malachite Green Method: Stop the reaction and add the Malachite Green reagent, which forms a colored complex with the inorganic phosphate released from ATP hydrolysis. Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm).[7][8][9]

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each concentration of Reactive Red 24 compared to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of Reactive Red 24 that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.

-

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 value of an enzyme inhibitor.

Conclusion

The available scientific literature strongly suggests that reactive red dyes, exemplified by Reactive Red 2, possess significant multifunctional biological activities. Their ability to act as selective antagonists of P2Y purinoceptors and as potent inhibitors of ecto-nucleotidases makes them valuable tools for studying purinergic signaling and potential starting points for the development of novel therapeutic agents. The data and protocols presented in this guide provide a comprehensive framework for researchers and drug development professionals to explore the multifaceted mechanism of action of Reactive Red 24 and related compounds. Further research is warranted to specifically characterize the biological activities of Reactive Red 24 and to fully elucidate its therapeutic potential.

References

- 1. P2Y12 Inhibition beyond Thrombosis: Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactive red 2: a P2y-selective purinoceptor antagonist and an inhibitor of ecto-nucleotidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. neuron.mefst.hr [neuron.mefst.hr]

- 4. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eubopen.org [eubopen.org]

- 6. tribioscience.com [tribioscience.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. cohesionbio.com [cohesionbio.com]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

Applications of Reactive Red 24 in Biological Experiments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Red 24, a monochlorotriazine dye, has emerged as a versatile tool in a multitude of biological and biochemical research applications.[1] Beyond its traditional use in the textile industry, its unique chemical structure allows for specific interactions with various biomolecules, making it a valuable ligand for affinity chromatography, a potent enzyme inhibitor, and a selective antagonist for purinergic receptors. This technical guide provides an in-depth overview of the core applications of Reactive Red 24 in biological experiments, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its effects on key signaling pathways.

Affinity Chromatography for Protein Purification

Reactive Red 24, when immobilized on a solid support such as agarose, serves as an effective affinity ligand for the purification of a wide range of proteins, particularly those with nucleotide-binding sites. The triazine core of the dye mimics the structure of nucleotides like NAD+ and ATP, enabling the selective binding and subsequent elution of target proteins from complex biological mixtures.

Experimental Workflow: Affinity Chromatography

References

Methodological & Application

Application Notes and Protocols for Dyeing Cationized Cellulose with Reactive Red 24:1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the dyeing of cationized cellulose with Reactive Red 24:1. The cationization of cellulose is a pretreatment process that introduces positive charges onto the fiber surface, enhancing its affinity for anionic dyes like this compound.[1][2][3] This modification allows for dyeing with significantly reduced or eliminated use of electrolytes (salt) and alkali, leading to a more sustainable and environmentally friendly process.[4][5][6]

Principle of Cationization and Reactive Dyeing

Conventional dyeing of cellulose with reactive dyes requires large amounts of salt to overcome the electrostatic repulsion between the negatively charged cellulose surface and the anionic dye molecules in an aqueous solution.[5][7] The subsequent addition of alkali facilitates the formation of a covalent bond between the reactive dye and the hydroxyl groups of the cellulose.[8]

Cationization introduces permanent positive charges onto the cellulose backbone, typically by introducing quaternary ammonium groups.[1][4][9] This charge reversal creates a strong electrostatic attraction between the modified cellulose and the anionic reactive dye, leading to high rates of dye exhaustion even in the absence of salt.[4][5][9] The fixation of the reactive dye can then occur, in some cases under neutral or mildly acidic conditions and at lower temperatures than conventional methods.[4][9] The covalent bond may form between the dye's reactive group and the hydroxyl groups of the cationic modifier itself.[4][10]

Experimental Protocols

Cationization of Cellulose (Exhaustion Method)

This protocol is based on the use of 3-chloro-2-hydroxypropyltrimethylammonium chloride (CHPTAC) as the cationizing agent.

Materials:

-

Cellulose material (e.g., cotton fabric, microcrystalline cellulose)

-

3-chloro-2-hydroxypropyltrimethylammonium chloride (CHPTAC)

-

Sodium hydroxide (NaOH)

-

Wetting agent (e.g., Triton X-100)

-

Acetic acid

-

Distilled water

Procedure:

-

Prepare a scouring solution to clean the cellulose material and remove any impurities. This can be a solution containing a wetting agent and sodium carbonate. Treat the material at a high temperature (e.g., 90-100°C) for 1 hour. Rinse thoroughly with hot and cold water.

-

Prepare the cationization bath. For a 20:1 liquor ratio, the bath should contain:

-

10 g/L of CHPTAC

-

5 g/L of Sodium Hydroxide (NaOH)

-

-

Immerse the scoured and dried cellulose material into the cationization bath.

-

Raise the temperature to 80°C and maintain for 90 minutes with gentle agitation.[1]

-

After 90 minutes, cool the bath and remove the cellulose material.

-

Rinse the cationized cellulose thoroughly with tap water.

-

Neutralize the material by treating it with a 2% acetic acid solution for 5 minutes at 40°C.[1]

-

Perform a final rinse with distilled water and allow the material to air dry or dry in an oven at a low temperature (e.g., 60°C).

Salt-Free Dyeing with this compound

This protocol describes an eco-friendly dyeing process for cationized cellulose that eliminates the need for electrolytes and alkali.

Materials:

-

Cationized cellulose material

-

This compound (Helaktyn Red D-BN)

-

Distilled water

Procedure:

-

Prepare the dyebath. For a 20:1 liquor ratio, dissolve the required amount of this compound in distilled water. A typical concentration is 0.9% on weight of fiber (owf) to achieve a good color strength.[4][9][10]

-

Immerse the cationized cellulose material into the dyebath at room temperature (approximately 22 ± 1°C).[10]

-

Agitate the bath gently for 30-60 minutes to ensure even dye uptake.[10] The strong electrostatic attraction between the cationized cellulose and the anionic dye facilitates rapid exhaustion.

-

After the dyeing period, remove the material from the dyebath.

-

Rinse the dyed material with cold distilled water to remove any unfixed dye.[10]

-

Perform a soaping wash to remove hydrolyzed dye and improve fastness properties. This is typically done with a 2 g/L non-ionic detergent solution at 90-100°C for 15-20 minutes.

-

Rinse the material thoroughly with hot and cold water.

-

Air dry or dry in an oven at a low temperature.

Data Presentation

The cationization of cellulose significantly enhances the dyeing performance of this compound. Key performance indicators include color strength (K/S), dye exhaustion (E%), and dye fixation (F%). While specific data for this compound is distributed across various studies, the following tables summarize typical results and compare them with conventional dyeing methods.

Table 1: Color Strength (K/S) Comparison

The K/S value, calculated from reflectance measurements, is directly proportional to the amount of dye fixed on the fiber.

| Dyeing Method | Substrate | Salt Concentration | Alkali Concentration | K/S Value (Approx.) | Reference |

| Cationized | Cationized Cotton | None | None | Higher than conventional | [5][7] |

| Conventional | Untreated Cotton | 60-100 g/L | 20 g/L | Lower than cationized | [5][7] |

Note: The color strength of modified cotton is consistently reported to be better than that of conventionally dyed samples. For instance, one study found the K/S of modified cotton to be 3.9865 compared to 3.7135 for the conventional sample.[5]

Table 2: Dye Exhaustion, Fixation, and Utilization

Cationization leads to substantial improvements in dye exhaustion and overall dye utilization.

| Parameter | Cationized Dyeing (Salt-Free) | Conventional Dyeing | Improvement | Reference |

| Dye Exhaustion (E%) | High (>90%) | Lower (60-70%) | ~4% increase noted in a study | [5][11] |

| Dye Fixation (F%) | High | Lower | ~3.34% increase noted in a study | [5] |

| Total Dye Utilization (%) | High | Lower | ~7.12% increase noted in a study | [5] |

Table 3: Fastness Properties

The fastness properties of reactive dyes on cationized cellulose are generally good and comparable to conventional methods.

| Fastness Property | Cationized Dyeing | Conventional Dyeing | Reference |

| Wash Fastness | Good to Excellent (4-5) | Good to Excellent (4-5) | [5] |

| Rubbing Fastness (Dry) | Good to Excellent (4-5) | Good to Excellent (4-5) | [5] |

| Light Fastness | May be slightly lower | Generally good | [4][9] |

Note: Some studies have reported a slight decrease in light fastness for reactive dyes on cationized cellulose compared to conventional dyeing.[4][9] This may be due to the different bonding environment of the dye chromophore.

Signaling Pathways and Mechanisms

The interaction between this compound and cationized cellulose involves both electrostatic attraction and covalent bond formation.

-

Electrostatic Attraction: The positively charged quaternary ammonium groups on the cationized cellulose attract the negatively charged sulfonate (-SO₃⁻) groups of the this compound dye molecule. This strong ionic interaction is responsible for the high rate of dye exhaustion without the need for salt.

-

Covalent Bond Formation: The reactive group of the dye (a triazine ring in the case of many red reactive dyes) forms a stable covalent bond. In cationized cellulose, this bond can be formed with the hydroxyl groups of the cellulose itself or with the hydroxyl group present on the cationic modifier (e.g., from CHPTAC).[4][10] This reaction typically occurs via nucleophilic substitution.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. austinpublishinggroup.com [austinpublishinggroup.com]

- 4. tandfonline.com [tandfonline.com]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. researchgate.net [researchgate.net]

- 7. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: Reactive Red 24:1 in One-Phase Printing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of C.I. Reactive Red 24:1, a vinyl sulfone-based reactive dye, in a one-phase textile printing process on cellulosic fibers such as cotton.

Introduction

This compound is a reactive dye characterized by the presence of a vinyl sulfone group. This functional group allows the dye to form a strong, covalent bond with the hydroxyl groups of cellulosic fibers under alkaline conditions, resulting in prints with high wash fastness and brilliant shades. The one-phase printing process simplifies the application by combining the dye, alkali, and other necessary auxiliaries into a single printing paste. This method is widely used for its efficiency and effectiveness in achieving vibrant and durable prints.

Data Presentation

Physicochemical Properties of this compound

| Property | Value |

| C.I. Name | This compound |

| CAS Number | 70210-20-7, 12238-00-5 |

| Molecular Formula | C₂₆H₁₇ClN₇Na₃O₁₀S₃ |

| Molecular Weight | 788.07 g/mol |

| Appearance | Powder / Granules |

| Solubility in Water | > 300 g/L |

| pH | 6-9 |

Fastness Properties of this compound on Cotton

The following table summarizes the typical fastness properties of cotton fabric printed with this compound, evaluated according to ISO standards.

| Fastness Test | Standard | Rating |

| Light Fastness | ISO 105-B02 | 4-5 |

| Washing Fastness (Severe) | ISO 105-E01 | 5 |

| Water Fastness (Severe) | ISO 105-E01 | 5 |

| Perspiration Fastness (Alkaline) | ISO 105-E04 | 5 |

| Perspiration Fastness (Acid) | ISO 105-E04 | 5 |

| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5 |

| Rubbing Fastness (Wet) | ISO 105-X12 | 3 |

| Chlorinated Water (20mg/l active chlorine) | ISO 105-E03 | 4-5B |

Experimental Protocols

Materials and Equipment

-

Fabric: Scoured and bleached 100% cotton fabric.

-

Dye: C.I. This compound

-

Thickener: Sodium alginate (medium viscosity)

-

Alkali: Sodium bicarbonate (NaHCO₃)

-

Hygroscopic Agent: Urea

-

Auxiliaries: Resist salt (e.g., sodium m-nitrobenzenesulfonate)

-

Equipment: Laboratory scale, magnetic stirrer, pH meter, screen printing setup (or other suitable printing equipment), laboratory oven/dryer, laboratory steamer or thermofixation unit, washing beakers, and a spectrophotometer for color yield measurement.

Preparation of Printing Paste (One-Phase Method)

This protocol provides a standard recipe for a 100g printing paste. Adjustments may be necessary based on desired shade depth and fabric type.

| Component | Quantity (g) | Function |

| This compound | 3 | Colorant |

| Urea | 10 | Hygroscopic agent, improves dye solubility |

| Sodium Alginate (4% stock solution) | 50 | Thickener |

| Sodium Bicarbonate | 2 | Alkali for fixation |

| Resist Salt | 1 | Mild oxidizing agent to prevent reduction |

| Water | 34 | Solvent |

| Total | 100 |

Procedure:

-

In a beaker, dissolve the required amount of this compound and urea in water with gentle stirring.

-

Slowly add the sodium alginate stock solution to the dye solution while stirring continuously to avoid lump formation.

-

Add the resist salt and continue stirring until a homogenous paste is formed.

-

Just before printing, add the sodium bicarbonate and stir thoroughly until it is completely dissolved.

Printing and Fixation Procedure

-

Printing: Apply the prepared printing paste to the cotton fabric using a screen printing or other suitable method.

-

Drying: Dry the printed fabric at 80-100°C for 3-5 minutes.

-

Fixation:

Post-Treatment (Washing-off)

Proper washing is crucial to remove unfixed dye and auxiliaries, ensuring good fastness properties.

-

Cold Rinse: Rinse the printed and fixed fabric thoroughly in cold water to remove the thickener and other chemicals.

-

Hot Wash: Wash the fabric in a solution containing a non-ionic detergent (1-2 g/L) at 90-95°C for 10-15 minutes.

-

Hot Rinse: Rinse with hot water.

-

Cold Rinse: Perform a final cold rinse.

-

Drying: Dry the washed fabric.

Evaluation of Print Quality

-

Color Yield (K/S Value): The color strength of the print can be quantitatively assessed by measuring the spectral reflectance of the printed fabric using a spectrophotometer. The Kubelka-Munk equation (K/S = (1-R)² / 2R) is used to calculate the K/S value, where R is the reflectance at the wavelength of maximum absorption. Higher K/S values indicate a greater color yield.

-

Fastness Properties: Evaluate the light, wash, and rubbing fastness of the printed fabric according to the ISO standards mentioned in Table 2.2.

Mandatory Visualizations

Experimental Workflow

Caption: One-phase printing workflow.

Chemical Reaction Pathway

Caption: Fixation of vinyl sulfone dye.

References

Adsorption of Reactive Red 24 onto Carbon Nanotubes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the adsorption of reactive red dyes, with a focus on Reactive Red 24, onto carbon nanotubes. Due to the limited availability of specific data for the adsorption of Reactive Red 24:1 onto single-walled carbon nanotubes (SWCNTs), this report also includes data for similar reactive dyes and for Reactive Red 24 on a different adsorbent to provide a comprehensive understanding of the adsorption process.

Introduction

The removal of textile dyes from wastewater is a significant environmental challenge. Reactive dyes, such as Reactive Red 24, are widely used in the textile industry and are known for their complex aromatic structures, making them resistant to degradation. Single-walled carbon nanotubes (SWCNTs) have emerged as promising adsorbents for dye removal due to their large specific surface area, hollow and layered structure, and high adsorption capacity.[1] The primary mechanisms for the adsorption of dyes onto carbon nanotubes include hydrophobic interactions, van der Waals forces, π-π stacking, hydrogen bonding, and electrostatic interactions.[2]

Quantitative Data Summary

The following tables summarize the quantitative data for the adsorption of various reactive red dyes onto carbon nanotubes and other adsorbents. This comparative data is provided to offer insights into the potential adsorption behavior of this compound onto SWCNTs.

Table 1: Adsorption Isotherm Parameters for Reactive Dyes on Carbon Nanotubes

| Dye | Adsorbent | Isotherm Model | q_max (mg/g) | R² | Reference |

| Reactive Red 120 | MWCNTs | Langmuir | 3453.4 | >0.99 | [3] |

| Procion Red MX-5B | CNTs | Langmuir | 29.94 - 44.64 | - | [4] |

| Reactive Red M-2BE | MWCNTs | Liu | 312.3 | - | [5] |

| Reactive Red 198 | MWCNTs | Freundlich | 169.73 | 0.996 | [6] |

Table 2: Adsorption Kinetic Parameters for Reactive Dyes on Carbon Nanotubes

| Dye | Adsorbent | Kinetic Model | k₂ (g/mg·min) | R² | Reference |

| Procion Red MX-5B | CNTs | Pseudo-second-order | - | >0.99 | [7] |

| Reactive Red 239 | Chitosan | Pseudo-second-order | - | ≥0.999 | [8] |

| Acid Blue 92 | SWCNTs | Pseudo-second-order | - | - | [9] |

Table 3: Thermodynamic Parameters for Reactive Dye Adsorption

| Dye | Adsorbent | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Reference |

| Procion Red MX-5B | CNTs | Negative | 31.55 (at pH 6.5) | 216.99 (at pH 6.5) | [7] |

| Reactive Red 198 | MWCNTs | Negative | 38.119 | 134.93 | [6] |

| Acid Blue 92 | SWCNTs | -12.73 to -16.08 | 2.51 | 55 | [9] |

Note: A negative ΔG° indicates a spontaneous adsorption process. A positive ΔH° suggests an endothermic process, while a positive ΔS° indicates increased randomness at the solid-liquid interface.

Experimental Protocols

The following are detailed methodologies for key experiments related to the adsorption of reactive dyes onto single-walled carbon nanotubes. These protocols are based on established methods found in the literature.[3][6][9][10]

Materials and Reagents

-

Adsorbent: Single-walled carbon nanotubes (SWCNTs)

-

Adsorbate: this compound dye

-

Reagents: Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment, deionized water.

Preparation and Characterization of SWCNTs

-

Purification: Raw SWCNTs may contain impurities such as amorphous carbon and metallic catalysts. A common purification method involves acid treatment (e.g., with nitric acid or a mixture of sulfuric and nitric acid) followed by thorough washing with deionized water until the pH is neutral, and then drying.

-

Characterization: To understand the properties of the SWCNTs, the following characterization techniques are recommended:

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the surface morphology and structure.

-

Brunauer-Emmett-Teller (BET) analysis: To determine the specific surface area and pore size distribution.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify surface functional groups.

-

Raman Spectroscopy: To assess the quality and purity of the nanotubes.

-

Batch Adsorption Experiments

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving a known amount of the dye in deionized water.

-

Working Solutions: Prepare working solutions of desired concentrations by diluting the stock solution.

-

Adsorption Procedure:

-

For each experiment, add a specific amount of SWCNTs (e.g., 0.01–0.2 g/L) to a series of flasks containing a fixed volume of the dye solution of a known initial concentration.[9]

-

Adjust the initial pH of the solutions using 0.1 M HCl or 0.1 M NaOH. Studies on other reactive dyes suggest that an acidic pH (around 3-5) is often optimal for adsorption onto carbon nanotubes.[3][6][9]

-

Agitate the flasks in a shaker at a constant speed and temperature for a predetermined period.

-

After agitation, separate the SWCNTs from the solution by centrifugation or filtration.

-

Determine the final concentration of the dye in the supernatant using a UV-Vis spectrophotometer at the maximum absorbance wavelength (λ_max) of this compound.

-

-

Calculation of Adsorption Capacity: The amount of dye adsorbed per unit mass of SWCNTs at equilibrium (q_e, mg/g) can be calculated using the following equation:

-

q_e = (C₀ - C_e) * V / m

-

Where C₀ and C_e are the initial and equilibrium concentrations of the dye (mg/L), V is the volume of the solution (L), and m is the mass of the SWCNTs (g).

-

Kinetic Studies

To determine the adsorption rate, follow the batch adsorption procedure and withdraw samples at different time intervals. Analyze the dye concentration in each sample. This data can then be fitted to various kinetic models such as the pseudo-first-order and pseudo-second-order models to understand the adsorption dynamics.[8]

Isotherm Studies

To describe the equilibrium of adsorption, conduct batch experiments with varying initial dye concentrations while keeping other parameters (adsorbent dose, pH, temperature, and contact time) constant. The equilibrium data can be analyzed using isotherm models like the Langmuir and Freundlich models to determine the maximum adsorption capacity and the nature of the adsorption process.[6]

Thermodynamic Studies

To evaluate the thermodynamic parameters (ΔG°, ΔH°, and ΔS°), perform batch adsorption experiments at different temperatures (e.g., 298 K, 308 K, 318 K). The thermodynamic constants can be calculated from the variations of the adsorption equilibrium constant with temperature.

Visualizations

The following diagrams illustrate the key processes and relationships in the adsorption of Reactive Red 24 onto SWCNTs.

Caption: Experimental workflow for adsorption studies.

References

- 1. mdpi.com [mdpi.com]

- 2. Removal of dye molecules from aqueous solution by carbon nanotubes and carbon nanotube functional groups: critical review - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09377B [pubs.rsc.org]

- 3. Application of Multi-Walled Carbon Nanotubes in the Removal of Reactive Red 120 from Aqueous Solutions - Iranian Journal of Health Sciences [jhs.mazums.ac.ir]

- 4. researchgate.net [researchgate.net]

- 5. Adsorption of Reactive Red M-2BE dye from water solutions by multi-walled carbon nanotubes and activated carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

- 7. Adsorption of reactive dye onto carbon nanotubes: equilibrium, kinetics and thermodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetics, Isotherm and Thermodynamic Studies of the Adsorption of Reactive Red 239 Dye from Aqueous Solution by Chitosan 8B [scirp.org]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

Application Notes and Protocols: Dyeing Tussah Silk with Reactive Red Dyes

For Researchers, Scientists, and Drug Development Professionals